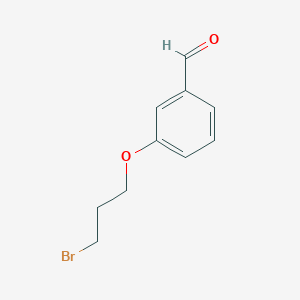

3-(3-Bromopropoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

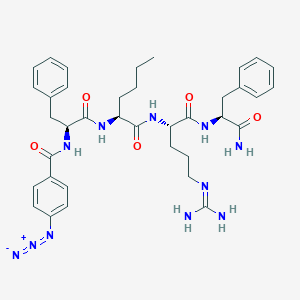

3-(3-Bromopropoxy)benzaldehyde is a compound that can be synthesized through various chemical reactions involving benzaldehyde derivatives. While the specific compound is not directly studied in the provided papers, related benzaldehyde compounds and their reactions with different reagents and catalysts are discussed, which can provide insights into the synthesis and properties of 3-(3-Bromopropoxy)benzaldehyde.

Synthesis Analysis

The synthesis of substituted benzaldehydes can involve palladium-catalyzed ortho-bromination as a key step, as described in the synthesis of substituted 2-bromobenzaldehydes . This method involves a selective bromination process that could potentially be applied to the synthesis of 3-(3-Bromopropoxy)benzaldehyde. Additionally, the synthesis of various bromoalkoxy benzaldehyde derivatives is reported, which involves characterization techniques such as FT-IR, GC-MS, and NMR spectroscopy . These methods could be adapted for the synthesis of 3-(3-Bromopropoxy)benzaldehyde.

Molecular Structure Analysis

The molecular structure and electronic nature of benzaldehyde derivatives can be analyzed using techniques such as X-ray crystallography and computational methods . For instance, the structure of a benzaldehyde/boron trifluoride adduct has been determined, providing insights into the electronic effects of complexation on the carbonyl group . Similarly, the structure of a novel hydrazone Schiff base compound derived from a bromobenzaldehyde has been elucidated . These studies suggest that detailed molecular structure analysis of 3-(3-Bromopropoxy)benzaldehyde could be performed using similar techniques.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions, including Lewis acid-mediated C-C bond-forming reactions , allyl(propargyl)boration , and reactions with bromine to introduce bromo substituents . These reactions are crucial for the functionalization of the benzaldehyde core and could be relevant for the chemical modification of 3-(3-Bromopropoxy)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents and their positions on the aromatic ring. Spectroscopic studies, such as IR, NMR, and UV-visible, are commonly used to characterize these compounds . The introduction of bromo and alkoxy groups can affect the reactivity and stability of the molecules, as well as their potential applications in further synthetic transformations .

Applications De Recherche Scientifique

Environmental Impact of Organic Compounds

- Benzophenone-3 in Aquatic Ecosystems : A mini-review focused on benzophenone-3 (BP-3), commonly found in sunscreen products, examined its environmental occurrence, toxic effects, and ecological risks. The study highlighted the lipophilic, photostable, and bioaccumulative properties of BP-3, emphasizing the need for further environmental monitoring and research on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).

Chemical Synthesis and Applications

- Phosphonic Acid Applications : Phosphonic acids, characterized by their bioactive properties and applications in various fields including drug development and material science, were reviewed. The synthesis methods and diverse applications of phosphonic acids highlight their importance across chemistry, biology, and physics (Sevrain et al., 2017).

Advanced Oxidation Processes

- Degradation of Acetaminophen : A study on the advanced oxidation processes (AOPs) for treating acetaminophen in water discussed the kinetics, mechanisms, and by-products of degradation. This research provides insights into environmental chemistry and the treatment of pharmaceutical compounds in water sources (Qutob et al., 2022).

Polymerization Research

- Polymerization of Higher Aldehydes : A review on the polymerization of substituted aldehydes, including those with linear and branched hydrocarbon chains, discussed preparation, mechanisms, and potential applications. This research could offer a perspective on the polymerization potential of various aldehydes, including 3-(3-Bromopropoxy)benzaldehyde (Kubisa et al., 1980).

Safety And Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It’s important to handle “3-(3-Bromopropoxy)benzaldehyde” with appropriate safety precautions.

Propriétés

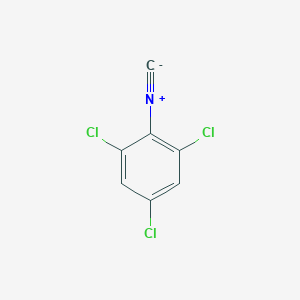

IUPAC Name |

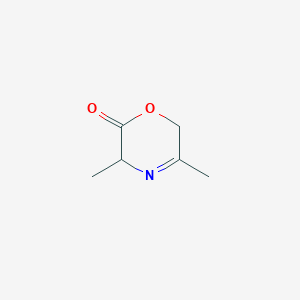

3-(3-bromopropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVYBJOWJVFFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571439 |

Source

|

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromopropoxy)benzaldehyde | |

CAS RN |

144707-69-7 |

Source

|

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)